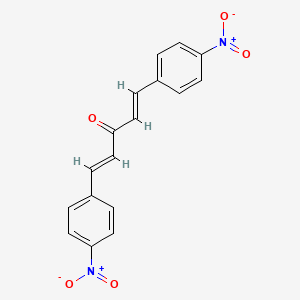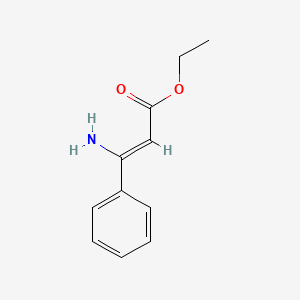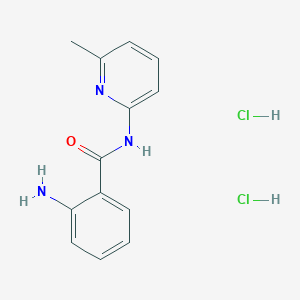
3-Dimethylaminomethyl-4-propoxy-benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dimethylaminomethyl-4-propoxy-benzaldehyde is an organic compound with the molecular formula C13H19NO2. It is a biochemical used in various research fields, particularly in proteomics . The compound is characterized by the presence of a dimethylaminomethyl group and a propoxy group attached to a benzaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminomethyl-4-propoxy-benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde.
Etherification: The hydroxyl group of 4-hydroxybenzaldehyde is etherified using propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxybenzaldehyde.
Mannich Reaction: The 4-propoxybenzaldehyde undergoes a Mannich reaction with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group at the para position relative to the aldehyde group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dimethylaminomethyl-4-propoxy-benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-Dimethylaminomethyl-4-propoxybenzoic acid.
Reduction: 3-Dimethylaminomethyl-4-propoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Dimethylaminomethyl-4-propoxy-benzaldehyde is used in several scientific research applications:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and as a reagent in analytical chemistry.
Mécanisme D'action
The mechanism of action of 3-Dimethylaminomethyl-4-propoxy-benzaldehyde involves its interaction with specific molecular targets. The dimethylaminomethyl group can act as a nucleophile, participating in various biochemical reactions. The aldehyde group can form Schiff bases with amines, which are important in enzyme inhibition and other biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminomethylbenzaldehyde: Lacks the propoxy group, making it less hydrophobic.
4-Propoxybenzaldehyde: Lacks the dimethylaminomethyl group, reducing its nucleophilicity.
3-Dimethylaminomethyl-4-methoxybenzaldehyde: Contains a methoxy group instead of a propoxy group, affecting its solubility and reactivity.
Uniqueness
3-Dimethylaminomethyl-4-propoxy-benzaldehyde is unique due to the presence of both the dimethylaminomethyl and propoxy groups, which confer distinct chemical properties such as increased hydrophobicity and nucleophilicity. These properties make it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-[(dimethylamino)methyl]-4-propoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-4-7-16-13-6-5-11(10-15)8-12(13)9-14(2)3/h5-6,8,10H,4,7,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUQTQBKNRTBSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-ol](/img/structure/B1308857.png)
![4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]benzene-1,3-disulfonic acid](/img/structure/B1308861.png)



![Ethyl 2-chloro-2-[(e)-2-(2-nitrophenyl)hydrazono]acetate](/img/structure/B1308879.png)



![4-[5-(2-thienyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B1308892.png)



